

# Application Note: FT-IR Spectroscopic Analysis of 3-Methyl-4-nitro-1H-pyrazole

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## Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

Cat. No.: B052793

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## Abstract

This application note details the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of **3-Methyl-4-nitro-1H-pyrazole**, a key heterocyclic compound with applications in medicinal chemistry and materials science. The protocol outlines the sample preparation, instrumental parameters, and spectral interpretation for the characterization of this compound. The provided data includes a comprehensive table of vibrational frequencies and their assignments, crucial for quality control and structural elucidation in research and drug development settings.

## Introduction

**3-Methyl-4-nitro-1H-pyrazole** is a substituted pyrazole derivative of significant interest in the synthesis of various biologically active molecules. The presence of the nitro group and the pyrazole ring system imparts unique electronic and structural features, making it a versatile building block. FT-IR spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the identification and characterization of such compounds. By measuring the absorption of infrared radiation, FT-IR provides a molecular fingerprint, revealing the presence of specific functional groups and structural information. This application note provides a standardized protocol for the FT-IR analysis of **3-Methyl-4-nitro-1H-pyrazole**, ensuring reliable and reproducible results.

## Experimental Protocol

This protocol describes the analysis of a solid sample of **3-Methyl-4-nitro-1H-pyrazole** using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

- **3-Methyl-4-nitro-1H-pyrazole** (solid powder)
- FT-IR grade Potassium Bromide (KBr), dried
- Agate mortar and pestle
- Hydraulic press with pellet-forming die
- FT-IR spectrometer (e.g., Thermo Scientific Nicolet iS5 or equivalent)
- Spatula
- Analytical balance

Procedure:

- Sample Preparation (KBr Pellet Method):
  - Weigh approximately 1-2 mg of the finely ground **3-Methyl-4-nitro-1H-pyrazole** sample.
  - In an agate mortar, add approximately 100-200 mg of dry FT-IR grade KBr.
  - Thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained.[\[1\]](#)
  - Transfer the mixture to a pellet die.
  - Apply pressure using a hydraulic press to form a transparent or semi-transparent pellet.
- Instrumental Parameters:

- Spectrometer: FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Apodization: Happ-Genzel
- Background: A background spectrum of a pure KBr pellet should be collected under the same conditions.
- Data Acquisition:
  - Place the KBr pellet containing the sample in the sample holder of the FT-IR spectrometer.
  - Acquire the FT-IR spectrum.
  - Process the spectrum (e.g., baseline correction, smoothing) as required using the spectrometer's software.

## Data Presentation

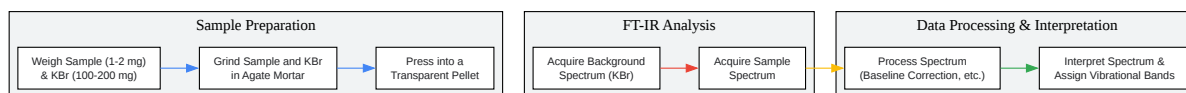
The FT-IR spectrum of **3-Methyl-4-nitro-1H-pyrazole** exhibits characteristic absorption bands corresponding to its various functional groups. The quantitative data is summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Assignment
~3150	Medium	N-H stretching of the pyrazole ring
~2950	Weak	C-H stretching of the methyl group
~1560	Strong	Asymmetric NO <sub>2</sub> stretching
~1520	Medium	C=N stretching of the pyrazole ring
~1450	Medium	C-H bending of the methyl group
~1357	Very Strong	Symmetric NO <sub>2</sub> stretching
~1155	Medium	Pyrazole ring breathing
~850	Medium	C-N stretching
~780	Medium	Out-of-plane N-H bending

Note: The exact peak positions and intensities may vary slightly depending on the sample purity and the specific instrument used.

## Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of **3-Methyl-4-nitro-1H-pyrazole**.



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## FT-IR Analysis Workflow

## Discussion

The FT-IR spectrum of **3-Methyl-4-nitro-1H-pyrazole** is characterized by several key absorption bands that confirm its molecular structure. The strong absorption bands at approximately  $1560\text{ cm}^{-1}$  and  $1357\text{ cm}^{-1}$  are indicative of the asymmetric and symmetric stretching vibrations of the nitro ( $\text{NO}_2$ ) group, respectively.[1] The presence of the pyrazole ring is confirmed by the N-H stretching vibration around  $3150\text{ cm}^{-1}$ , the C=N stretching at about  $1520\text{ cm}^{-1}$ , and ring breathing modes around  $1155\text{ cm}^{-1}$ . [1] The weak band at approximately  $2950\text{ cm}^{-1}$  corresponds to the C-H stretching of the methyl group, while its bending vibration is observed near  $1450\text{ cm}^{-1}$ . The out-of-plane N-H bending and C-N stretching vibrations are also observed in the fingerprint region.

## Conclusion

This application note provides a detailed protocol and data interpretation for the FT-IR spectroscopic analysis of **3-Methyl-4-nitro-1H-pyrazole**. The presented methodology and data are valuable for the routine characterization and quality assessment of this compound in various research and development applications, particularly in the fields of medicinal chemistry and drug discovery. The distinct vibrational frequencies of the nitro and pyrazole functionalities serve as reliable markers for structural confirmation.

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## References

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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